

An In-depth Technical Guide on the Thermal Stability of E235 Natamycin

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Compound of Interest

Compound Name: E235

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Natamycin (**E235**), a polyene macrolide antimycotic, is a widely utilized natural preservative in the food industry and for therapeutic purposes against fungal infections. Its efficacy and shelf-life are intrinsically linked to its stability under various environmental conditions, with temperature being a critical factor during food processing, storage, and pharmaceutical formulation. This technical guide provides a comprehensive overview of the thermal stability of Natamycin, presenting quantitative data, detailed experimental protocols for stability assessment, and a visual representation of the analytical workflow.

Quantitative Data on Thermal Stability

The thermal stability of Natamycin is dependent on its physical state (solid vs. aqueous suspension/solution), temperature, exposure time, and the matrix in which it is present. While generally considered heat-stable at moderate temperatures, its activity diminishes significantly at higher processing temperatures.

Condition	Matrix/Form	Observation	Reference(s)
Solid State	Dry, crystalline trihydrate powder	Stable for several years at room temperature with only a few percent loss of activity when protected from light and moisture.	
Anhydrous form	Unstable; loses 15% of activity after 48 hours at room temperature in the dark.[1]		
High Temperatures (Solid/Suspension)	Darkens at ~200 °C	Solid powder	Does not melt but darkens, indicating the onset of decomposition.[2]
Decomposes vigorously at 280-300 °C	Solid powder	Vigorous decomposition occurs at this temperature range.[2]	
Up to 100 °C	Aqueous suspension	Can withstand heating for several hours with only slight activity losses.[3]	
121 °C for 15 minutes	Aqueous solution	Biological activity is reduced to 62.15%.	
121 °C for 30 minutes	Aqueous solution	Complete inactivation of antifungal activity is observed.[3]	
Storage in Food Matrices	25 °C ± 2 °C for 3 months	Processed Cheese	86.5% of Natamycin content remains.

40 °C ± 2 °C for 3 months	Processed Cheese	52.44% of Natamycin content remains.[4]	
25 °C ± 2 °C for 3 months	Common Yogurt	84.75% of Natamycin content remains.[4]	
40 °C ± 2 °C for 3 months	Common Yogurt	42% of Natamycin content remains.[4]	
Aqueous Solution Stability	22 °C for 1 year (dark, pH 4.0)	Aqueous nisin/natamycin blend	90% of Natamycin remains.[5]

Thermal Degradation Pathways

Elevated temperatures can induce the degradation of Natamycin's structure, leading to a loss of its antifungal properties. The primary thermal degradation pathways are believed to involve the disruption of the conjugated tetraene system, which is the chromophore responsible for its biological activity. At extreme pH values, which can be exacerbated by heat, specific degradation routes are well-documented:

- **Acidic Conditions:** At low pH, the glycosidic bond linking the mycosamine sugar to the macrolide ring is hydrolyzed. This results in the formation of mycosamine and an unstable, inactive aglycone.[2][3]
- **Alkaline Conditions:** In alkaline environments, the lactone ring of the macrolide is saponified (hydrolyzed), opening the ring to form the biologically inactive natamycoic acid.[2][3]

While detailed thermal decomposition pathways in the absence of pH extremes are less defined in the literature, it is understood that the anhydrous form of Natamycin is particularly unstable.[1] Heating the stable trihydrate form can produce the unstable anhydrous form, which readily degrades.[1]

Experimental Protocols for Thermal Stability Assessment

To quantitatively assess the thermal stability of Natamycin, a forced degradation study can be performed. This involves subjecting the substance to elevated temperatures and quantifying

the amount of remaining active compound over time, typically using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation kinetics of Natamycin at a specific elevated temperature.

Materials:

- Pure Natamycin standard
- High-purity water
- Methanol (HPLC grade)
- Glacial acetic acid (analytical grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Thermostatically controlled oven or water bath
- HPLC system with a UV detector and a C18 column

Methodology:

- Preparation of Natamycin Stock Solution:
 - Accurately weigh a known amount of pure Natamycin powder.
 - Dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Due to Natamycin's low aqueous solubility, an organic solvent is often used for the initial stock.
- Preparation of Test Samples:
 - Prepare an aqueous suspension or solution of Natamycin at a desired concentration (e.g., 50 µg/mL) from the stock solution. The final solvent system should be relevant to the intended application (e.g., buffered water at a specific pH).

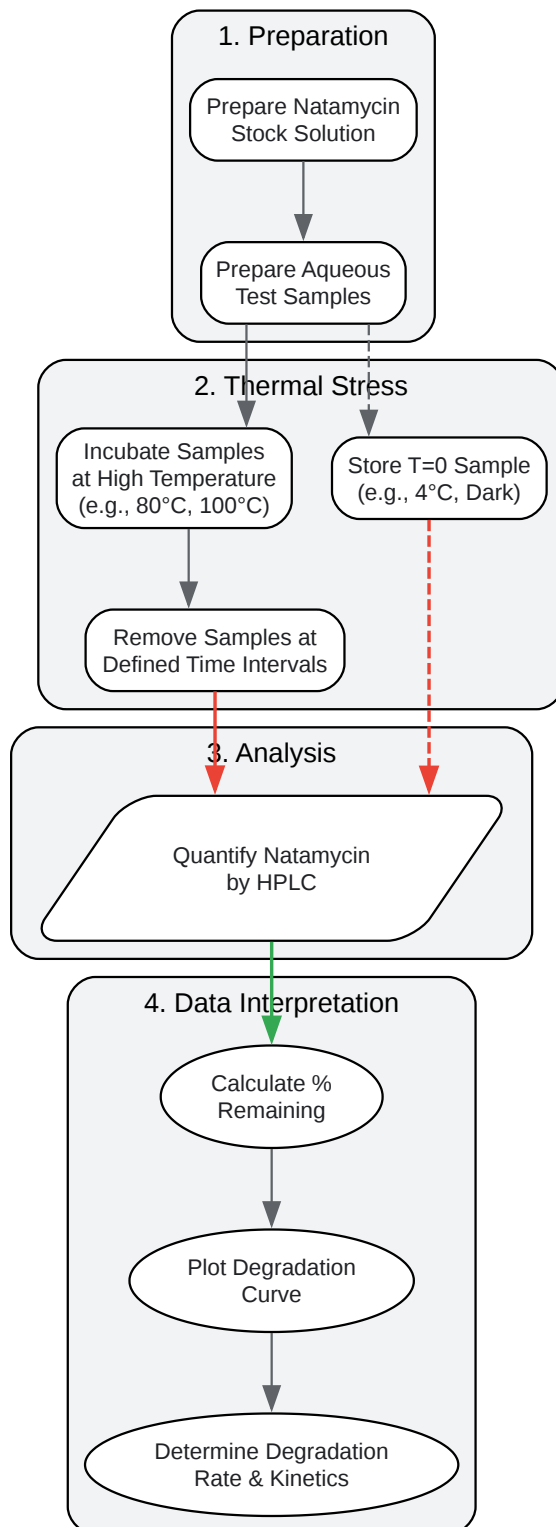
- Dispense equal volumes of this suspension/solution into several sealed vials to prevent evaporation during heating.
- Thermal Stress Application:
 - Place the vials in a calibrated oven or water bath set to the desired test temperature (e.g., 80°C, 100°C).
 - Keep one vial as the "time zero" sample, storing it at a condition where degradation is minimal (e.g., 4°C in the dark).
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat source and immediately cool it to stop further degradation.
- Sample Analysis by HPLC:
 - Prior to injection, filter the samples through a suitable filter (e.g., 0.45 µm) to remove any particulates.
 - Analyze the "time zero" sample and all heat-treated samples by a validated stability-indicating HPLC method. A common method involves:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: A mixture of methanol, water, and glacial acetic acid (e.g., 60:40:5 v/v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set at a wavelength where Natamycin has maximum absorbance, typically around 303 nm or 305 nm.^[6]
 - Quantification: Determine the concentration of Natamycin in each sample by comparing its peak area to a standard curve prepared from known concentrations of the Natamycin standard.
- Data Analysis:

- Calculate the percentage of Natamycin remaining at each time point relative to the "time zero" sample.
- Plot the natural logarithm of the concentration of Natamycin versus time. If the plot is linear, the degradation follows first-order kinetics.
- The degradation rate constant (k) can be determined from the slope of the line.

Visualizing the Experimental Workflow

The logical flow of a thermal stability study can be effectively visualized. The following diagram illustrates the key steps from sample preparation to data analysis.

Experimental Workflow for Natamycin Thermal Stability

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Caption: Workflow for assessing the thermal stability of Natamycin.

In conclusion, Natamycin exhibits good thermal stability in its solid trihydrate form and in aqueous suspensions at temperatures up to 100°C for short durations. However, significant degradation occurs at higher temperatures, such as those used in sterilization, and during prolonged storage at elevated temperatures, particularly in food matrices. Understanding these stability characteristics is essential for optimizing its use as a preservative and for developing stable pharmaceutical formulations. The provided experimental protocol offers a robust framework for quantifying its thermal degradation under specific conditions.

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